molecular formula C8H7N B079312 2,4,6-Cycloheptatriene-1-carbonitrile CAS No. 13612-59-4

2,4,6-Cycloheptatriene-1-carbonitrile

Cat. No. B079312
CAS RN: 13612-59-4
M. Wt: 117.15 g/mol
InChI Key: LADCKIXFXIKHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of cycloheptatriene derivatives involves strategic approaches to incorporate the carbonitrile group into the cycloheptatriene ring. Studies show methodologies employing direct reaction routes and structural determinations through X-ray crystallography, demonstrating the feasibility of synthesizing such compounds with specific substituents (Moustafa & Girgis, 2007)[^1^].

Molecular Structure Analysis

The molecular structure of cycloheptatriene carbonitriles, including derivatives, showcases the spatial arrangement and bond configurations around the cycloheptatriene core. Crystallographic analysis reveals that these molecules may adopt different conformations, such as boat shapes for the cyclohepta ring, influenced by substituents attached to the core structure (Moustafa & Girgis, 2007)[^1^].

Chemical Reactions and Properties

Cycloheptatriene carbonitriles undergo various chemical reactions, reflecting their reactivity and potential in synthetic chemistry. For example, reactions with phosphorus pentasulfide, hydroxylamine, and sodium salt of malonitrile illustrate the compound's versatility in undergoing transformation and forming new bonds (Dugger & Dreiding, 1976)[^2^].

Physical Properties Analysis

The physical properties of cycloheptatriene carbonitriles, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for understanding the behavior of these compounds under different conditions and their suitability for various applications.

Chemical Properties Analysis

The chemical properties of "2,4,6-Cycloheptatriene-1-carbonitrile" derivatives highlight the influence of the carbonitrile group on the compound's reactivity. Studies on organocatalyzed synthesis and skeletal rearrangements provide insight into the compound's behavior in chemical reactions, offering pathways for generating novel compounds (Ding & Zhao, 2010; Venema & Nibbering, 1974)[^3^][^4^].

Scientific Research Applications

Astronomy

2,4,6-Cycloheptatriene-1-carbonitrile is considered a potential interstellar molecule . It has been studied using broadband rotational spectroscopy . The molecule has a permanent electric dipole moment of 4.3 D and a low boiling point, making it an excellent candidate for laboratory rotational spectroscopy . The measurements across the 18-110 GHz region enabled the identification and assignment of the vibronic ground state, singly substituted rare-atom isotopologues, and vibrationally excited states . The rotational spectroscopy study of 2,4,6-CHT-1-CN forms the basis for future astronomical detection of this molecule .

Organic Chemistry

2,4,6-Cycloheptatriene-1-carbonitrile may be used in the synthesis of 7-carbomethoxycycloheptatriene . It may also be used as a model compound for Electron Paramagnetic Resonance (EPR) and intramolecular proton transfer studies of cycloheptatriene radicals and anions . Additionally, it can be used to generate dihydroazocines and hydrooxocins .

Flash Photolysis Studies

2,4,6-Cycloheptatriene-1-carbonitrile affords toluene or toluonitrile during flash photolysis studies . Flash photolysis is a technique used to study the kinetics and mechanism of fast reactions. In this case, the compound is subjected to a high-intensity light pulse, causing it to undergo photochemical reactions. The products of these reactions, such as toluene or toluonitrile, are then analyzed .

Derivation of Susceptibility Exaltation

The diamagnetic susceptibility of 2,4,6-Cycloheptatriene-1-carbonitrile has been determined, which is useful for the derivation of its susceptibility exaltation . Diamagnetic susceptibility is a measure of how a substance is repelled by a magnetic field. This property can provide valuable information about the electronic structure of the molecule .

Norcaradiene Structure Formation

2,4,6-Cycloheptatriene-1-carbonitrile reacts with acetyl acetone in the presence of Mn (OAc) 3 to form products derived from the norcaradiene structure . Norcaradiene structures are important in organic chemistry due to their unique reactivity and are often used in the synthesis of complex organic molecules .

Synthesis of 7-Carbomethoxycycloheptatriene

2,4,6-Cycloheptatriene-1-carbonitrile may be used in the synthesis of 7-carbomethoxycycloheptatriene . This compound is an important intermediate in organic synthesis .

Model Compound for EPR Studies

It may be used as a model compound for Electron Paramagnetic Resonance (EPR) studies of cycloheptatriene radicals and anions . EPR is a technique used to study materials with unpaired electrons .

Intramolecular Proton Transfer Studies

2,4,6-Cycloheptatriene-1-carbonitrile can also be used for intramolecular proton transfer studies . These studies are important for understanding the behavior of protons in a molecular structure .

Generation of Dihydroazocines and Hydrooxocins

This compound can be used to generate dihydroazocines and hydrooxocins . These are complex organic compounds that have applications in various fields of chemistry .

Safety And Hazards

When handling 2,4,6-Cycloheptatriene-1-carbonitrile, personal protective equipment should be used. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .

Future Directions

2,4,6-Cycloheptatriene-1-carbonitrile may be used in the synthesis of 7-carbomethoxycycloheptatriene . It may be used as a model compound for EPR and intramolecular proton transfer studies of cycloheptatriene radicals and anions. It can also be used to generate dihydroazocines and hydrooxocins .

properties

IUPAC Name

cyclohepta-2,4,6-triene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADCKIXFXIKHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159670
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Cycloheptatriene-1-carbonitrile

CAS RN

13612-59-4
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Cycloheptatriene-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Cycloheptatriene-1-carbonitrile
Reactant of Route 2
2,4,6-Cycloheptatriene-1-carbonitrile
Reactant of Route 3
2,4,6-Cycloheptatriene-1-carbonitrile
Reactant of Route 4
2,4,6-Cycloheptatriene-1-carbonitrile
Reactant of Route 5
2,4,6-Cycloheptatriene-1-carbonitrile
Reactant of Route 6
2,4,6-Cycloheptatriene-1-carbonitrile

Citations

For This Compound
4
Citations
G Batra - 2022 - ideals.illinois.edu
The recent astronomical observations of the simplest aromatic nitrile benzonitrile,\emph {c}-\chem {C_6H_5CN}, followed by a five-membered [1],[2] and a bicyclic [3] CN functionalized …
Number of citations: 0 www.ideals.illinois.edu
M Omotioma, OD Onukwuli - Portugaliae Electrochimica Acta, 2016 - Citeseer
Modeling the corrosion inhibition of mild steel in HCl medium with inhibitor of pawpaw leaves extract is presented. The extract was analyzed using gas chromatography-mass …
Number of citations: 26 citeseerx.ist.psu.edu
WM Alamier, N Hasan, IS Syed, AM Bakry, KS Ismail… - Catalysts, 2023 - mdpi.com
The issue of organic contaminants in water resulting from industrial, agricultural, and home activities makes it necessary to effectively address the problems of water scarcity. Using …
Number of citations: 5 www.mdpi.com
J Kluska, M Ochnio, D Kardaś, Ł Heda - Waste Management, 2019 - Elsevier
The present paper examines the pyrolysis of waste from leather tanneries at 300–500 C. These studies are important because of difficulties in the utilisation of this type of waste as well …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.